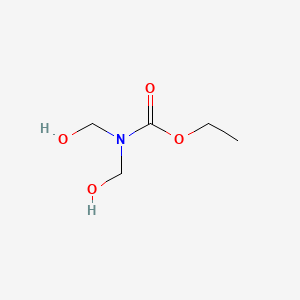
Ethyl N,N-bis(hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N,N-bis(hydroxymethyl)carbamate is an organic compound with the molecular formula C5H11NO4. It is a carbamate derivative, which means it contains a carbamate functional group. This compound is known for its stability and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N,N-bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{Ethyl carbamate} + 2 \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl N,N-bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler carbamate derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler carbamate derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Ethyl N,N-bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and prodrugs.
Industry: this compound is employed in the manufacture of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of ethyl N,N-bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate functional group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate the activity of enzymes and receptors, making it useful in drug design and medicinal chemistry .
Comparison with Similar Compounds
Ethyl N-(2-hydroxyethyl)-carbamate: Similar in structure but with a hydroxyethyl group instead of hydroxymethyl groups.
Ethyl N-(1,1-bis(hydroxymethyl)propyl)carbamate: Contains a propyl group with two hydroxymethyl groups.
Uniqueness: Ethyl N,N-bis(hydroxymethyl)carbamate is unique due to its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Properties
CAS No. |
3883-23-6 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
ethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-2-10-5(9)6(3-7)4-8/h7-8H,2-4H2,1H3 |
InChI Key |
UPOVSWVIQVHMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


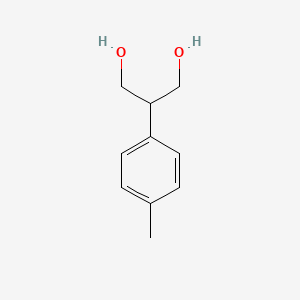
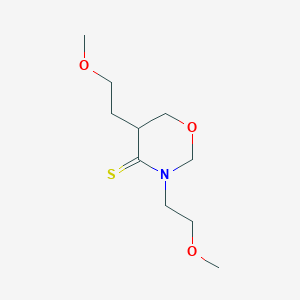
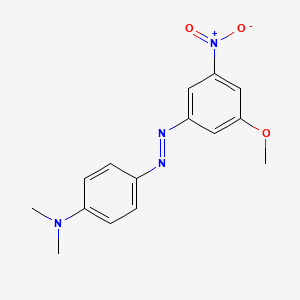
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
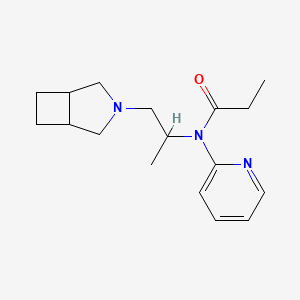
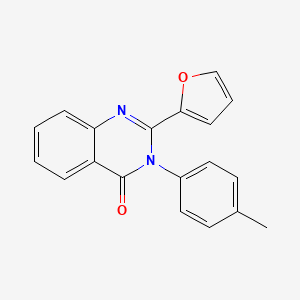
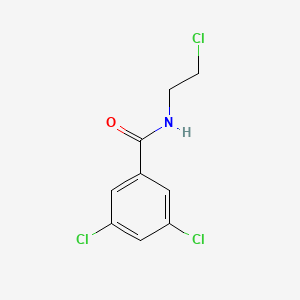
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
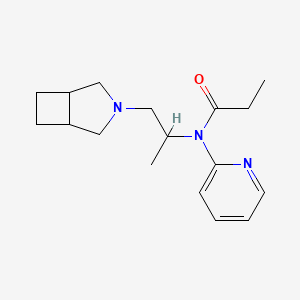

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
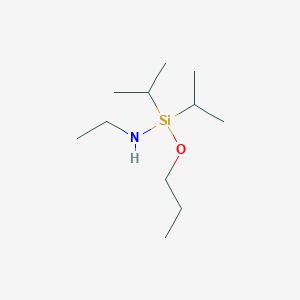
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
